molecular formula C7H7IN2O2 B1421196 N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide CAS No. 1186310-97-3

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide

Cat. No. B1421196
M. Wt: 278.05 g/mol
InChI Key: PMSJKNNYTXMFHR-UHFFFAOYSA-N
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Description

“N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide” is a chemical compound with the empirical formula C7H7IN2O2. Its molecular weight is 278.05 . It’s a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is CC(=O)Nc1ccnc(I)c1O . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Potential Antiallergic Applications

Research has explored the antiallergic properties of compounds structurally related to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides. These compounds have been prepared and evaluated for their antiallergic potency, showing promising results in assays like the ovalbumin-induced histamine release assay. Such findings suggest potential applications of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in developing antiallergic agents (Menciu et al., 1999).

Advanced Oxidation Studies

In the realm of environmental science and pharmaceutical degradation, compounds like N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide could be subjects in advanced oxidation studies. Research on the advanced oxidation chemistry of similar compounds, such as paracetamol, under UV/H2O2 systems, has been conducted to understand their degradation pathways and by-products (Vogna et al., 2002).

Coordination Chemistry and Antioxidant Activity

The study of coordination complexes involving pyrazole-acetamide derivatives has shown significant antioxidant activity. These findings indicate that compounds like N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide could be valuable in synthesizing coordination complexes with potential applications in antioxidant therapies (Chkirate et al., 2019).

Imaging Agent Development

Compounds with structures similar to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide have been evaluated as imaging agents, particularly for their binding to peripheral benzodiazepine receptors in the brain. Such studies underscore the potential of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in the development of novel imaging agents for neurological studies (Briard et al., 2008).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . It’s recommended to handle it with care and appropriate safety measures.

properties

IUPAC Name

N-(3-hydroxy-2-iodopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4(11)10-5-2-3-9-7(8)6(5)12/h2-3,12H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJKNNYTXMFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=NC=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674055
Record name N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide

CAS RN

1186310-97-3
Record name N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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